Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
Brand Name: Vulcanchem
CAS No.: 151327-04-7
VCID: VC21136140
InChI: InChI=1S/C29H33N9O/c1-2-5-26-25(29(38-27(32-26)12-13-31-38)30-14-15-37-16-18-39-19-17-37)20-21-8-10-22(11-9-21)23-6-3-4-7-24(23)28-33-35-36-34-28/h3-4,6-13,30H,2,5,14-20H2,1H3,(H,33,34,35,36)
SMILES: CCCC1=NC2=CC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)NCCN6CCOCC6
Molecular Formula: C29H33N9O
Molecular Weight: 523.6 g/mol

Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

CAS No.: 151327-04-7

Cat. No.: VC21136140

Molecular Formula: C29H33N9O

Molecular Weight: 523.6 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- - 151327-04-7

Specification

CAS No. 151327-04-7
Molecular Formula C29H33N9O
Molecular Weight 523.6 g/mol
IUPAC Name N-(2-morpholin-4-ylethyl)-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C29H33N9O/c1-2-5-26-25(29(38-27(32-26)12-13-31-38)30-14-15-37-16-18-39-19-17-37)20-21-8-10-22(11-9-21)23-6-3-4-7-24(23)28-33-35-36-34-28/h3-4,6-13,30H,2,5,14-20H2,1H3,(H,33,34,35,36)
Standard InChI Key TVDFPRLEYPSLOM-UHFFFAOYSA-N
SMILES CCCC1=NC2=CC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)NCCN6CCOCC6
Canonical SMILES CCCC1=NC2=CC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)NCCN6CCOCC6

Introduction

Compound Identification and Classification

Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been cataloged in the PubChem database with the substance ID 135221768. The compound is registered with CAS number 151327-04-7 and is classified within pharmaceutical research as a potential drug/therapeutic agent . This compound belongs to the broader family of pyrazolo[1,5-a]pyrimidine derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential.

Structural Classification

The compound incorporates several key structural features that contribute to its biological profile:

Structural ElementDescriptionPotential Functional Significance
Pyrazolo[1,5-a]pyrimidine coreBicyclic heterocyclic scaffoldPrimary pharmacophore; common in bioactive compounds
7-Amino substitutionConnected to 2-(4-morpholinyl)ethyl chainEnhances solubility; contributes to bioavailability
5-Propyl groupAliphatic chain at position 5Provides hydrophobicity; influences receptor binding
6-Biphenyl-tetrazole moietyComplex aromatic system with tetrazolePromotes specific target interactions; bioisosteric to carboxylic acid
Morpholine ringSix-membered heterocycle with oxygenImproves aqueous solubility; metabolic modulation

Chemical Structure and Physicochemical Properties

Key Structural Features

The compound's distinctive structural elements include:

  • A pyrazolo[1,5-a]pyrimidine core scaffold that provides the fundamental heterocyclic framework

  • A 7-amino group substituted with a 2-(4-morpholinyl)ethyl chain that enhances solubility

  • A 5-propyl substituent that contributes hydrophobicity

  • A 6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl) group that enables specific target interactions

Predicted Physicochemical Properties

Based on its structure, the following properties can be anticipated:

PropertyPredicted Value/CharacteristicPharmaceutical Relevance
SolubilityModerate aqueous solubilityEnhanced by morpholine group
LipophilicityModerately lipophilicBiphenyl and propyl groups contribute
Acid-Base PropertiesWeakly basic (morpholine), acidic (tetrazole)Amphoteric behavior possible
Hydrogen Bond AcceptorsMultiple (N atoms, morpholine O)Facilitates target binding
Hydrogen Bond DonorsN-H groups (amine, tetrazole)Enables specific interactions
Molecular WeightApproximately 570-590 DaHigher than Lipinski guidelines

Relationship to Other Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied in medicinal chemistry due to its appearance in compounds with diverse biological activities. Structural comparisons with related compounds provide insights into the potential properties of N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine.

Comparative Analysis with Related Bioactive Compounds

Related Compound ClassStructural SimilarityBiological ActivityReference
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminesSimilar core with different substituentsMycobacterial ATP synthase inhibitors
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesSimilar core, different oxidation stateAntituberculosis agents
Pyrazolo[1,5-a]pyrimidine derivativesSimilar core, varied substitutionmTOR inhibitors
7-arylaminopyrazolo[1,5-a]pyrimidinesSimilar core, different 7-amino substituentAntimalarial agents against P. falciparum
Pyrazolo[1,5-a]pyrimidinesSimilar core structureBruton's tyrosine kinase modulators
Synthetic StepReagentsConditionsExpected Challenges
Pyrazole formationHydrazine derivativesCondensation, typically in alcoholic solventsRegioselectivity
Pyrimidine ring closureβ-ketoestersThermal cyclizationYield optimization
7-Position functionalizationAmine derivativesNucleophilic substitutionSelectivity
Biphenyl formationAryl halides, boronic acidsSuzuki couplingPurification
Tetrazole formationNitrile precursors[3+2] cycloaddition with azidesHandling of azides

Structure-Activity Relationship Insights

Analysis of related compounds provides the following SAR insights:

  • The pyrazolo[1,5-a]pyrimidine core is essential for biological activity across different therapeutic applications

  • Substitution at position 7 with an amino group appears crucial for antimicrobial and potentially antimalarial activity

  • The nature of substituents at position 5 can significantly influence activity and selectivity

  • The complex substituent at position 6 might contribute to specific target interactions, possibly related to kinase inhibition

Current Research Status and Future Directions

The compound Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been identified and characterized as a potential therapeutic agent . While specific biological data for this exact compound is limited in current literature, extensive research on related pyrazolo[1,5-a]pyrimidine derivatives indicates significant therapeutic potential.

Research Gaps and Opportunities

Several areas warrant further investigation:

  • Comprehensive evaluation of biological activities across multiple therapeutic areas

  • Detailed mechanism of action studies to identify primary molecular targets

  • Optimization of synthesis routes for scalable production

  • Assessment of pharmacokinetic properties and metabolic stability

  • Structure-based design of analogs with enhanced potency and selectivity

Comparative Efficacy Analysis

Therapeutic AreaPotential AdvantageResearch PriorityDevelopmental Challenges
CardiovascularNovel mechanism combining ARB-like featuresModerateSelectivity vs established ARBs
AntimicrobialActivity against resistant strainsHighSpectrum of activity determination
AnticancerDual kinase inhibition potentialHighTarget selectivity optimization
ImmunomodulatoryNovel BTK modulationModerateSpecificity for immune cell subtypes

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